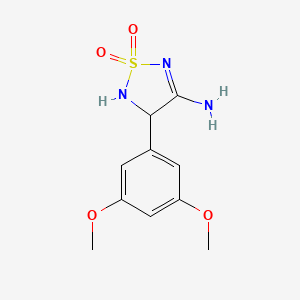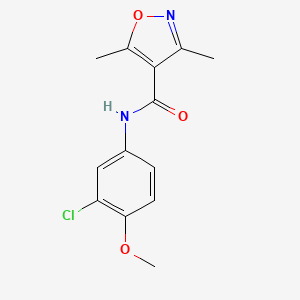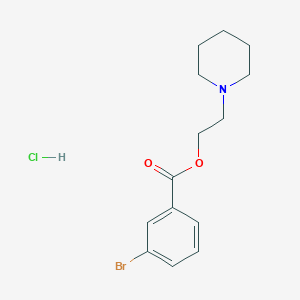![molecular formula C17H20N2O B4942352 3-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B4942352.png)
3-[(4-phenyl-1-piperazinyl)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-phenyl-1-piperazinyl)methyl]phenol, commonly known as PMP, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 308.39 g/mol. PMP is known for its ability to bind to various receptors in the brain and has been studied extensively for its potential therapeutic applications.
Mécanisme D'action
PMP acts as a partial agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. It also acts as an antagonist at the dopamine D2 receptor, which is involved in the regulation of reward and motivation. The exact mechanism of action of PMP is not fully understood, but it is thought to modulate the activity of these receptors in a way that can lead to changes in mood and behavior.
Biochemical and Physiological Effects:
PMP has been shown to have a range of biochemical and physiological effects in various animal models and in vitro studies. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to changes in mood and behavior. PMP has also been shown to have anxiolytic and antidepressant effects in various animal models. In addition, PMP has been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMP is its ability to bind to various receptors in the brain, which makes it a useful tool for studying the function and distribution of these receptors. PMP is also relatively easy to synthesize and purify, which makes it a cost-effective option for laboratory experiments. However, one of the limitations of PMP is its potential toxicity and side effects, which may limit its use in certain experiments. In addition, PMP has a relatively short half-life, which may make it difficult to use in certain experimental designs.
Orientations Futures
There are several potential future directions for research on PMP. One area of interest is the development of new analogs of PMP that may have improved pharmacological properties and reduced toxicity. Another area of interest is the use of PMP as a radioligand in PET imaging studies to visualize the distribution and density of receptors in the brain. Finally, further research is needed to better understand the mechanism of action of PMP and its potential therapeutic applications in various neurological disorders.
Méthodes De Synthèse
The synthesis of PMP involves the reaction of 4-phenylpiperazine with 3-chloro-4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction takes place under reflux conditions and the product is obtained after purification by recrystallization. The yield of PMP is typically around 70-80% and the purity can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
PMP has been extensively studied for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. It has been shown to bind to various receptors in the brain including the serotonin 5-HT1A and dopamine D2 receptors, which are involved in the regulation of mood and behavior. PMP has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging studies to visualize the distribution and density of receptors in the brain.
Propriétés
IUPAC Name |
3-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c20-17-8-4-5-15(13-17)14-18-9-11-19(12-10-18)16-6-2-1-3-7-16/h1-8,13,20H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZMCPYNCRFAQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Phenylpiperazin-1-yl)methyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(diphenylmethyl)-1-piperazinyl]-N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)acetamide diethanedioate](/img/structure/B4942269.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-fluorobenzamide](/img/structure/B4942273.png)
![2-{4-[(2,4-dichlorobenzyl)oxy]benzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4942274.png)

![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(phenylacetyl)piperazine oxalate](/img/structure/B4942282.png)
![3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide](/img/structure/B4942286.png)

![1-(3,4-dimethylphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]ethanone](/img/structure/B4942311.png)
![diethyl 3-methyl-5-{[(2-phenylcyclopropyl)carbonyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4942318.png)
![N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-5-quinoxalinecarboxamide](/img/structure/B4942322.png)
![1-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B4942325.png)

![3-(methylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4942339.png)
